NH2-PEG1-Val-Cit-PAB-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

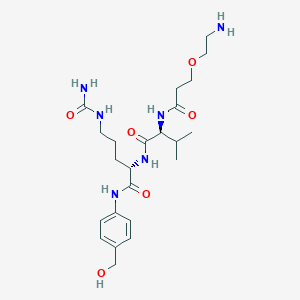

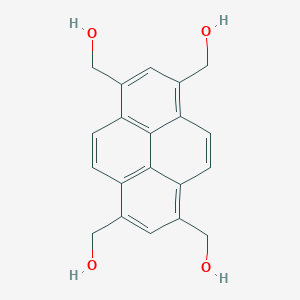

NH2-PEG1-Val-Cit-PAB-OH: is a versatile compound commonly used as a linker in antibody-drug conjugates (ADCs). It features a primary amine group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. This compound is designed to facilitate the attachment of drug payloads to antibodies, enabling targeted delivery of therapeutic agents to cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG1-Val-Cit-PAB-OH typically involves multiple steps, starting with the preparation of the PEG spacer and the PAB group. The PEG spacer is often synthesized through the polymerization of ethylene oxide, while the PAB group can be prepared from para-aminobenzaldehyde through reductive amination

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to achieve the desired quality for use in ADCs.

Chemical Reactions Analysis

Types of Reactions

NH2-PEG1-Val-Cit-PAB-OH undergoes various chemical reactions, including:

Oxidation: : The primary amine group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The PAB group can be reduced to form a benzyl alcohol derivative.

Substitution: : The primary amine group can react with carboxylic acids to form amide bonds, or with aldehydes and ketones to form imines or enamines.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: : Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Substitution: : Reagents such as carboxylic acids, aldehydes, and ketones are used, often in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Major Products Formed

Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized amines.

Reduction: : Benzyl alcohol derivatives and other reduced forms of the PAB group.

Substitution: : Amides, imines, and enamines.

Scientific Research Applications

NH2-PEG1-Val-Cit-PAB-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the development of ADCs, where it serves as a linker to attach cytotoxic drugs to antibodies. This targeted approach allows for the delivery of potent drugs directly to cancer cells, minimizing systemic toxicity and improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of NH2-PEG1-Val-Cit-PAB-OH involves its role as a cleavable linker in ADCs. The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload within the target cell. The PAB group facilitates the release of the drug through an elimination mechanism, ensuring efficient payload delivery. The primary amine group allows for the conjugation of the linker to the antibody and the drug payload.

Comparison with Similar Compounds

NH2-PEG1-Val-Cit-PAB-OH is compared to other ADC linkers, such as non-cleavable linkers, acid-cleavable linkers, disulfide-cleavable linkers, glycosidase-cleavable linkers, and phosphatase-cleavable linkers. Its unique feature is the presence of the Val-Cit dipeptide, which is specifically cleaved by proteases within the cell, making it highly effective for intracellular drug delivery.

List of Similar Compounds

Non-cleavable linkers: : These linkers do not release the drug payload and rely on the degradation of the antibody for drug release.

Acid-cleavable linkers: : These linkers are cleaved in acidic environments, such as lysosomes within cells.

Disulfide-cleavable linkers: : These linkers are cleaved by reduction of disulfide bonds, often found in the extracellular environment.

Glycosidase-cleavable linkers: : These linkers are cleaved by glycosidase enzymes, which are present in certain cellular compartments.

Phosphatase-cleavable linkers: : These linkers are cleaved by phosphatase enzymes, which are involved in various cellular processes.

Properties

Molecular Formula |

C23H38N6O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

InChI |

InChI=1S/C23H38N6O6/c1-15(2)20(29-19(31)9-12-35-13-10-24)22(33)28-18(4-3-11-26-23(25)34)21(32)27-17-7-5-16(14-30)6-8-17/h5-8,15,18,20,30H,3-4,9-14,24H2,1-2H3,(H,27,32)(H,28,33)(H,29,31)(H3,25,26,34)/t18-,20-/m0/s1 |

InChI Key |

BRQKTVQPSPIBEL-ICSRJNTNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)

![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)

![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)

![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)

![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)

![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)